

# Novel Anxiolytics Demonstrate Efficacy in Reversing FG 7142-Induced Anxiety

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FG 7142

Cat. No.: B1662930

[Get Quote](#)

A new wave of anxiolytic compounds, primarily neurosteroids, has shown significant promise in reversing the anxiogenic effects of the benzodiazepine inverse agonist **FG 7142** in preclinical studies. These findings offer a potential new avenue for the development of targeted anxiety treatments with fewer side effects than traditional benzodiazepines.

**FG 7142** is a compound that induces anxiety by acting as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor, thereby reducing the inhibitory effects of the neurotransmitter GABA. This induced state of anxiety in animal models provides a valuable platform for screening and evaluating the efficacy of novel anxiolytic drugs. Research has highlighted the potential of neurosteroids, such as allopregnanolone and pregnenolone sulfate, to counteract the anxiety-provoking effects of **FG 7142**.

## Comparative Efficacy of Novel Anxiolytics

A key study investigated the ability of the neurosteroids allopregnanolone and pregnenolone sulfate to reverse anxiety-like behaviors induced by **FG 7142** in mice, as measured by the elevated plus-maze and mirrored chamber tests.<sup>[1]</sup> **FG 7142**, when administered alone, produced a dose-dependent increase in anxiety-like behaviors. This was characterized by a reduction in the time spent in and the number of entries into the open arms of the elevated plus-maze, and an increased latency to enter and reduced time spent in the mirrored chamber.

Treatment with allopregnanolone and pregnenolone sulfate was found to significantly reverse these anxiogenic effects, demonstrating their potential as effective anxiolytics.<sup>[1]</sup> The table below summarizes the qualitative findings of this research.

Treatment Group	Elevated Plus-Maze	Mirrored Chamber
FG 7142	Dose-dependent reduction in open arm exploration and entries.	Increased latency to enter; decreased number of entries and time spent in the chamber.
Allopregnanolone + FG 7142	Significant reversal of FG 7142-induced reduction in open arm exploration and entries.	Significant reversal of FG 7142-induced anxiogenic effects.
Pregnenolone Sulfate + FG 7142	Significant reversal of FG 7142-induced reduction in open arm exploration and entries.	Significant reversal of FG 7142-induced anxiogenic effects.

Table 1: Qualitative Summary of the Reversal of **FG 7142**-Induced Anxiety by Neurosteroids.[1]

## Experimental Protocols

The evaluation of these novel anxiolytics was conducted using standardized and validated behavioral paradigms for assessing anxiety in rodents.

### Elevated Plus-Maze Test

This test is based on the innate aversion of rodents to open and elevated spaces. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[2][3][4] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, indicating a reduction in anxiety.

Protocol:

- Mice are individually placed in the center of the maze, facing an open arm.[3]
- The animals are allowed to freely explore the maze for a 5-minute period.[2][3]
- Behavior is recorded and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.[2][4]

## Mirrored Chamber Test

This novel assay for anxiolytic agents capitalizes on the approach-avoidance behavior exhibited by mice when confronted with their reflection.[5][6] Anxiogenic compounds increase the latency to enter the mirrored chamber, while anxiolytics decrease this latency.[5]

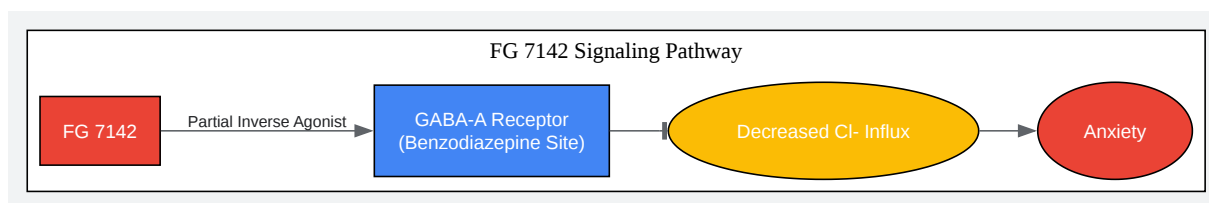
Protocol:

- The apparatus consists of a mirrored cube placed within a larger, open-topped square container, creating a corridor around the chamber.[7][8]
- A mouse is placed in the corner of the corridor.[8]
- The latency to enter the mirrored chamber, the number of entries, and the total time spent inside the chamber are recorded over a specified period.[6]

## Signaling Pathways and Mechanism of Action

The anxiolytic effects of the novel compounds discussed are primarily mediated through their interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

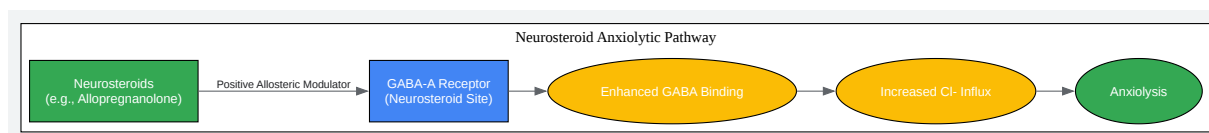
**FG 7142** exerts its anxiogenic effects by binding to the benzodiazepine site on the GABA-A receptor and acting as a partial inverse agonist. This reduces the influx of chloride ions, leading to neuronal hyperexcitability and a state of anxiety.



[Click to download full resolution via product page](#)

### FG 7142 Anxiogenic Mechanism

Neurosteroids like allopregnanolone and pregnenolone sulfate act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the benzodiazepine site and enhance the receptor's affinity for GABA. This potentiation of GABAergic inhibition counteracts the effects of **FG 7142**, leading to a reduction in anxiety.

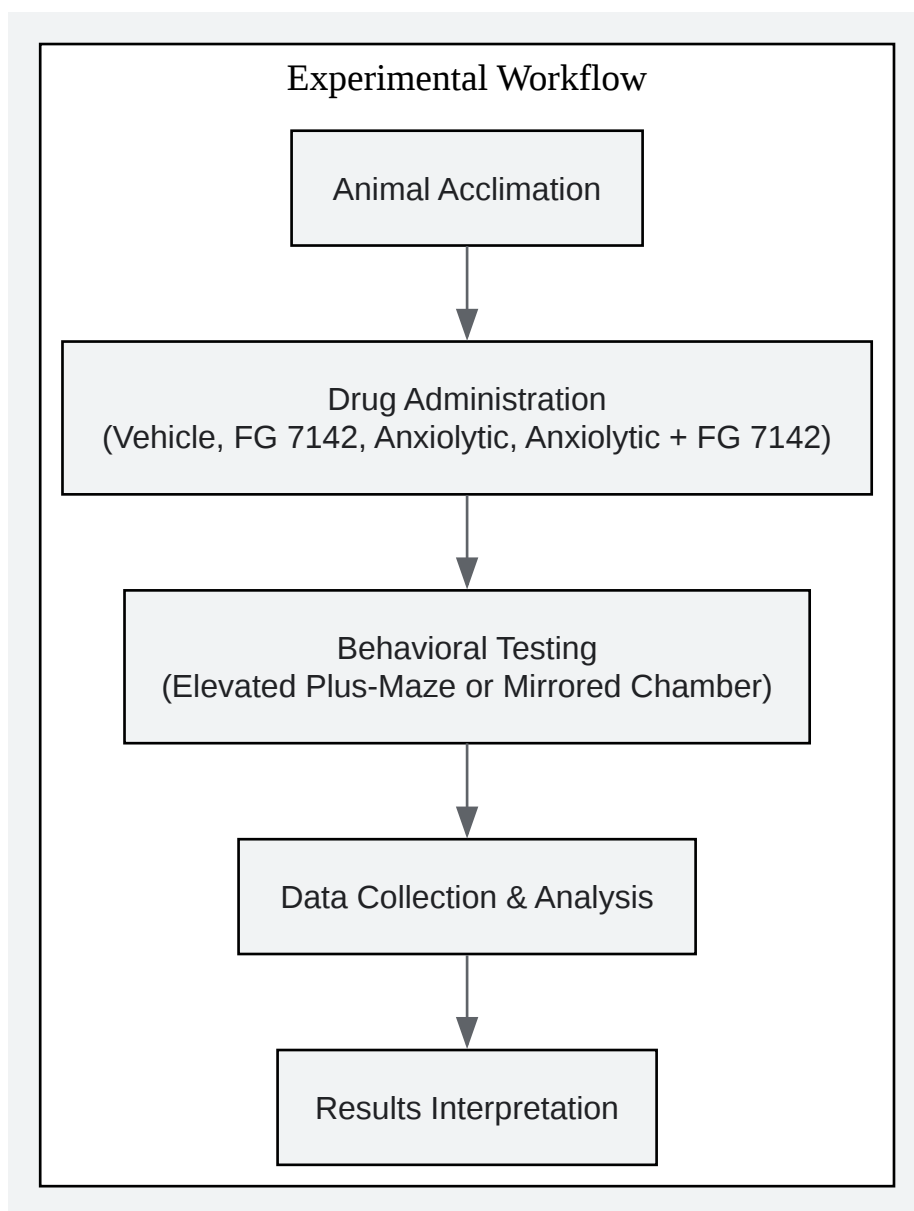


[Click to download full resolution via product page](#)

### Neurosteroid Anxiolytic Mechanism

## Experimental Workflow

The experimental design for evaluating the reversal of **FG 7142**-induced anxiety by novel anxiolytics follows a structured workflow.



[Click to download full resolution via product page](#)

#### Experimental Workflow Diagram

The promising results from these preclinical studies underscore the therapeutic potential of neurosteroids and other novel modulators of the GABA-A receptor. Further research, including the acquisition of detailed quantitative data and the exploration of a wider range of novel anxiolytic candidates, is warranted to advance the development of more effective and safer treatments for anxiety disorders.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Reversal of benzodiazepine inverse agonist FG 7142-induced anxiety syndrome by neurosteroids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latency to enter a mirrored chamber: a novel behavioral assay for anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential anxiolytic effects of neurosteroids in the mirrored chamber behavior test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. hormonebalance.org [hormonebalance.org]
- To cite this document: BenchChem. [Novel Anxiolytics Demonstrate Efficacy in Reversing FG 7142-Induced Anxiety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662930#reversal-of-fg-7142-induced-anxiety-by-novel-anxiolytics]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)